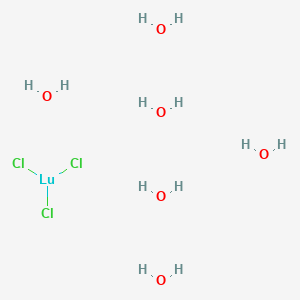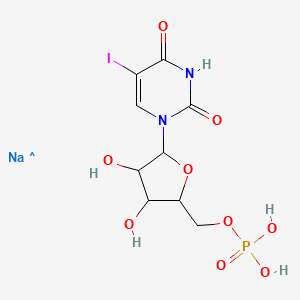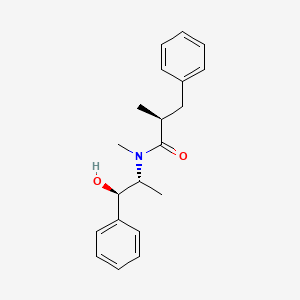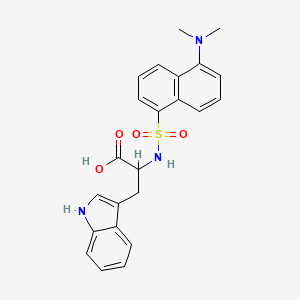
CID 16212166
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 16212166 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 16212166 involves several synthetic routes. One common method includes the use of recyclable and integrated biphase enzymatic hydrolysis. This method utilizes β-dextranase as a catalyst, with propyl acetate and HAc-NaAc buffer (pH 4.5) as the reaction medium. The hydrolysis is performed at 60°C for 40 minutes, resulting in a high conversion rate and efficient production of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.
Chemical Reactions Analysis
Types of Reactions
CID 16212166 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds with different functional groups.
Scientific Research Applications
CID 16212166 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of CID 16212166 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 16212166 include those with comparable structures and properties. Some examples are:
- CID 63015
- CID 63014
Uniqueness
What sets this compound apart from similar compounds is its unique structure and the specific interactions it has with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C10H10Co |
|---|---|
Molecular Weight |
189.12 g/mol |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
PXFGMRZPRDJDEK-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)





